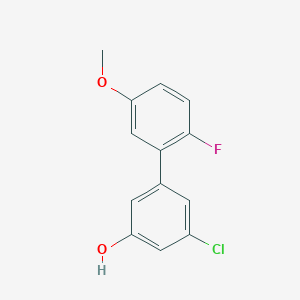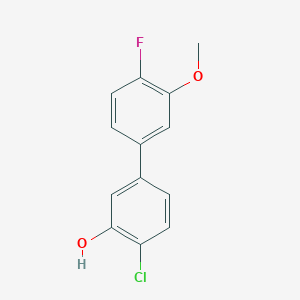
2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% (2C5C3C2MPP) is a synthetic phenol compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 162-164°C and a boiling point of 296-297°C. 2C5C3C2MPP is used extensively in organic synthesis and has a wide range of applications in the fields of biology, chemistry, and materials science.
科学的研究の応用
2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a building block for the synthesis of a variety of organic compounds, such as aryl halides, aryl ethers, and aryl amines. It is also used as a catalyst in organic reactions, such as the Heck reaction and the Suzuki reaction. In addition, 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% is used in the synthesis of pharmaceuticals and agrochemicals.
作用機序
2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% is an organic compound with a wide range of applications in scientific research. Its mechanism of action is based on its ability to react with other molecules, such as aryl halides, aryl ethers, and aryl amines. The reaction of 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% with these molecules results in the formation of new molecules with different properties. This process is known as organic synthesis.
Biochemical and Physiological Effects
2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% is an organic compound and does not have any known biochemical or physiological effects. It is not known to interact with any biological molecules and does not have any known toxic effects.
実験室実験の利点と制限
The use of 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% in laboratory experiments has several advantages and limitations. One of the main advantages of using 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% is its low cost and availability. It is also a relatively non-toxic compound, which makes it a good choice for laboratory experiments. However, 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% is not very reactive and can be difficult to work with in some reactions. In addition, it is not suitable for use in reactions that require high temperatures or pressures.
将来の方向性
The use of 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% in scientific research is expected to continue to expand in the future. One potential area of research is the use of 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% in the synthesis of pharmaceuticals and agrochemicals. In addition, 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% could be used in the synthesis of materials for use in nanotechnology and biomedical applications. Finally, 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% could be used in the synthesis of new catalysts for organic reactions, such as the Heck reaction and the Suzuki reaction.
合成法
2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% can be synthesized by a variety of methods, including the Friedel-Crafts alkylation of benzene and the Williamson ether synthesis. The most common method of synthesis is the Friedel-Crafts alkylation of benzene, which involves the reaction of benzene with an alkyl halide in the presence of an acid catalyst. The reaction produces an alkylated benzene, which is then hydrolyzed to form 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95%. The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide to form an ether. The ether is then hydrolyzed to form 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95%.
特性
IUPAC Name |
2-chloro-5-(3-chloro-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-10(3-2-4-11(8)14)9-5-6-12(15)13(16)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTSHSOQLCBNPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685998 |
Source


|
| Record name | 3',4-Dichloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-chloro-2-methylphenyl)phenol | |
CAS RN |
1261942-80-6 |
Source


|
| Record name | 3',4-Dichloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














